molecular formula C12H12OS B2936421 Spiro[cyclobutane-1,2'-thiochroman]-4'-one CAS No. 934555-19-8

Spiro[cyclobutane-1,2'-thiochroman]-4'-one

Cat. No.: B2936421
CAS No.: 934555-19-8
M. Wt: 204.29
InChI Key: XDNZQVNIMTWSLR-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,2’-thiochroman]-4’-one is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a thiochroman ring system through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclobutane-1,2’-thiochroman]-4’-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the dialkylation of an activated carbon center, often using dihalides or dilithio reagents . For instance, cyclopropanation with cyclic carbenoids can be employed to generate spirocycles containing a cyclopropane ring .

Industrial Production Methods

Industrial production of Spiro[cyclobutane-1,2’-thiochroman]-4’-one may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclobutane-1,2’-thiochroman]-4’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Mechanism of Action

The mechanism of action of Spiro[cyclobutane-1,2’-thiochroman]-4’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclobutane-1,2’-thiochroman]-4’-one is unique due to its specific spirocyclic structure and the presence of both cyclobutane and thiochroman rings. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

spiro[3H-thiochromene-2,1'-cyclobutane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNZQVNIMTWSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 1-Phenylthiocyclobutane-1-acetic acid (10 mmol) in benzene was treated with excess of PCl5 at room temperature for 15 h. The reaction mixture was concentrated under vacuum and the residue was again dissolved in benzene. AlCl3 was then added to the solution and it was stirred for 24 h at room temperature. The reaction mixture was diluted with excess of ethyl acetate and washed with water and brine. Organic layer was then separated, dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography to afford the desired compound as oil.
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